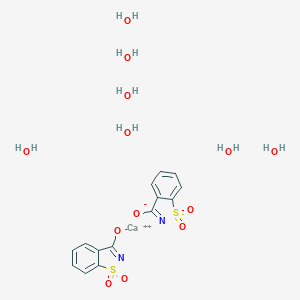
Histidylleucine
Vue d'ensemble
Description
Applications De Recherche Scientifique
(4?-Hydroxy)phenoxybenzoic Acid is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: Studying the metabolism of pyrethroid insecticides.
Medicine: Investigating its potential effects on various biological pathways.
Industry: Used in the production of high-temperature-resistant materials and ester liquid crystals.
Mécanisme D'action
Le mécanisme d’action de l’acide (4?-hydroxy)phénoxybenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut réagir avec les radicaux peroxyles et les agents oxydants, conduisant à la formation de radicaux phénoxyle . Ces radicaux peuvent ensuite subir d’autres réactions, contribuant aux effets globaux du composé .
Analyse Biochimique
Biochemical Properties
Histidylleucine plays a role in the study of binding of metals such as copper, nickel, and zinc This suggests that it interacts with enzymes, proteins, and other biomolecules involved in metal binding
Molecular Mechanism
It is known to be involved in the binding of metals such as copper, nickel, and zinc , which suggests it may interact with biomolecules involved in metal binding This could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
This compound is an incomplete breakdown product of protein digestion or protein catabolism This suggests that it is involved in the metabolic pathways related to protein digestion and the breakdown of amino acids
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode de synthèse de l’acide (4?-hydroxy)phénoxybenzoïque consiste à faire réagir le phénol avec de l’hydroxyde de sodium dans l’eau pour former du phénate de sodium. Ce dernier est ensuite mis à réagir avec l’acide para-chlorobenzoïque dans le tétraline à 150 °C pendant 10 heures . Une autre méthode implique l’oxydation de la 4-phénoxyacétophénone en utilisant l’hypochlorite de sodium comme oxydant sous la réaction catalytique du polyéthylène glycol (PEG)-400 .
Méthodes de production industrielle
Dans les milieux industriels, la préparation de l’acide (4?-hydroxy)phénoxybenzoïque peut impliquer l’utilisation d’éther diphénylique et de dichlorométhane en présence de trichlorure d’aluminium anhydre. Le mélange est agité et chauffé, puis on ajoute de l’anhydride acétique . Cette méthode est économe en énergie et respectueuse de l’environnement car elle permet de réutiliser le dichlorométhane par distillation .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (4?-hydroxy)phénoxybenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Estérification : Réaction avec des alcools en présence d’un catalyseur acide pour former des esters.
Réactifs et conditions courants
Oxydation : Hypochlorite de sodium, polyéthylène glycol (PEG)-400.
Estérification : Alcools, catalyseurs acides.
Principaux produits formés
Oxydation : Divers dérivés oxydés en fonction des conditions spécifiques.
Estérification : Esters de 4-hydroxybenzoate.
Applications de recherche scientifique
L’acide (4?-hydroxy)phénoxybenzoïque est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Comme intermédiaire dans la synthèse d’autres composés chimiques.
Biologie : Étude du métabolisme des insecticides pyréthroïdes.
Médecine : Investigation de ses effets potentiels sur diverses voies biologiques.
Industrie : Utilisé dans la production de matériaux résistants aux températures élevées et de cristaux liquides esters.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide salicylique
- Acide p-hydroxybenzoïque
- Acide protocatéchique
- Acide gentisique
- Acide 3,5-dihydroxybenzoïque
- Acide pyrocatéchique
- Acide vanillique
- Acide syringique
- Acide gallique
- Acide ellagique
Unicité
L’acide (4?-hydroxy)phénoxybenzoïque est unique en raison de sa structure spécifique et de son rôle de métabolite des insecticides pyréthroïdes. Cela lui confère des propriétés et des applications distinctes par rapport aux autres acides hydroxybenzoïques .
Propriétés
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKFJORZBJVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998847 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7763-65-7 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)





